An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexene
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2,3-dimethyl-3-hexene. This alkene, existing as two geometric isomers, (E)- and (Z)-2,3-dimethyl-3-hexene, is a higher substituted olefin of interest in mechanistic and synthetic organic chemistry.[1] The steric and electronic properties conferred by its tetrasubstituted double bond influence its reactivity and stereochemical behavior.[1]
Chemical Structure and Identification
2,3-Dimethyl-3-hexene is a branched alkene with the molecular formula C₈H₁₆.[2][3][4][5][6][7][8][9] The presence of a double bond between the third and fourth carbon atoms, each bearing two different substituent groups, gives rise to geometric isomerism. The two isomers are designated as (E) for trans and (Z) for cis based on the Cahn-Ingold-Prelog priority rules.
Table 1: Structural and Identification Data for 2,3-Dimethyl-3-hexene Isomers
| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |
| IUPAC Name | (3E)-2,3-Dimethylhex-3-ene | (3Z)-2,3-Dimethylhex-3-ene |
| Synonyms | trans-2,3-Dimethyl-3-hexene[6] | cis-2,3-Dimethyl-3-hexene[4][5][8] |
| Molecular Formula | C₈H₁₆[2][3][6][7] | C₈H₁₆[4][5][8] |
| SMILES | CCC=C(C)C(C)C[2] | CCC=C(C)C(C)C[4] |
| InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+[2][6] | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6-[4][8] |
| InChIKey | PRTXQHCLTIKAAJ-SOFGYWHQSA-N[2][6] | PRTXQHCLTIKAAJ-VURMDHGXSA-N[4][5][8] |
| CAS Number | 19550-88-0 (unspecified stereochemistry: 7145-23-5)[7] | 59643-75-3 (unspecified stereochemistry: 7145-23-5) |
Below is a diagram illustrating the relationship between the (E) and (Z) isomers.
Physicochemical Properties
The physicochemical properties of the (E) and (Z) isomers of 2,3-dimethyl-3-hexene are summarized below. Note that some values are calculated estimates from property prediction models.
Table 2: Physicochemical Data for 2,3-Dimethyl-3-hexene Isomers
| Property | (E)-2,3-Dimethyl-3-hexene | (Z)-2,3-Dimethyl-3-hexene |
| Molecular Weight | 112.21 g/mol [2][3][6][7] | 112.21 g/mol [4][5][8] |
| Normal Boiling Point (Tboil) | 387.95 K (114.8 °C)[10] | 386.04 K (112.9 °C) (Joback Calculated)[2] |
| Enthalpy of Vaporization (ΔvapH°) | 39.7 kJ/mol[3][10] | 33.05 kJ/mol (Joback Calculated)[2] |
| Critical Pressure (Pc) | 2701.41 kPa (Joback Calculated)[3] | 2709.85 kPa (Joback Calculated)[2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.143 (Crippen Calculated)[3] | 2.999 (Crippen Calculated)[2] |
| Water Solubility (log10WS) | -3.02 (mol/L) (Crippen Calculated)[3] | -2.78 (mol/L) (Crippen Calculated)[2] |
| Ionization Energy (IE) | 8.16 ± 0.00 eV[3] | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2,3-dimethyl-3-hexene are provided below. While specific literature examples for this exact molecule are scarce, the following represent standard and reliable methodologies for compounds of this class.
Representative Synthesis: Wittig Reaction
The Wittig reaction is a robust method for synthesizing alkenes. To produce a tetrasubstituted alkene like 2,3-dimethyl-3-hexene, a ketone is reacted with a phosphorus ylide. A representative synthesis starting from 2-pentanone is outlined below.
Methodology:
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine is dissolved in anhydrous toluene. 2-Bromopropane (1.0 eq) is added, and the mixture is heated to reflux to form the corresponding phosphonium (B103445) salt. After cooling, the salt is filtered, washed with cold toluene, and dried. The phosphonium salt is then suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise to generate the deep red-colored ylide.
-
Wittig Reaction: To the ylide solution at -78 °C, 2-pentanone (1.0 eq) dissolved in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 2,3-dimethyl-3-hexene as a mixture of (E) and (Z) isomers.
Spectroscopic Characterization
NMR spectroscopy is essential for confirming the structure and determining the isomeric ratio of the product.
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the purified 2,3-dimethyl-3-hexene is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[11]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: The instrument is locked on the deuterium (B1214612) signal of CDCl₃ and shimmed to optimize magnetic field homogeneity.[11]
-
Parameters: A standard ¹H acquisition is performed with a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[11]
-
Expected Signals: Alkenyl protons are typically observed in the 4.6–5.9 ppm region.[12][13] However, for a tetrasubstituted alkene like 2,3-dimethyl-3-hexene, there are no vinylic protons. The key signals will be from the allylic protons, which will show characteristic splitting patterns.
-
-
¹³C NMR Acquisition:
-
Parameters: A standard proton-decoupled ¹³C experiment is performed.
-
Expected Signals: Alkene carbons are deshielded and typically appear in the 100-170 ppm range.[13] The sp³ hybridized carbons of the alkyl groups will appear at a higher field.
-
IR spectroscopy is used to identify the presence of the C=C double bond.
Protocol:
-
Sample Preparation: As 2,3-dimethyl-3-hexene is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]
-
Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-600 cm⁻¹.
-
Expected Absorptions:
-
C=C Stretch: A moderate to weak absorption band is expected in the 1680-1660 cm⁻¹ region, characteristic of a tetrasubstituted alkene.[15][16] The intensity is often weak due to the symmetry of the bond and the resulting small change in dipole moment during vibration.
-
sp³ C-H Stretch: Strong bands will be observed just below 3000 cm⁻¹ due to the C-H stretching of the methyl and ethyl groups.[15]
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for analyzing volatile, non-polar compounds like alkenes.[17] The sample is introduced into the ion source where it is bombarded with high-energy electrons (~70 eV).[18]
-
Analysis: The resulting radical cation (molecular ion) and its fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[17][18]
-
Expected Results:
-
Molecular Ion (M⁺•): A relatively strong molecular ion peak is expected at an m/z corresponding to the molecular weight of C₈H₁₆ (112.21).[19][20]
-
Fragmentation: The primary fragmentation pathway for alkenes involves the cleavage of bonds allylic to the double bond, leading to the formation of stable, resonance-stabilized allylic cations.[19][21] This would result in significant peaks corresponding to the loss of alkyl radicals (e.g., M-15 for loss of CH₃, M-29 for loss of C₂H₅). Mass spectrometry typically does not provide information to distinguish between E/Z isomers.[19][20]
-
References
- 1. 2,3-Dimethyl-3-hexene | 7145-23-5 | Benchchem [benchchem.com]
- 2. (E)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (E)-2,3-Dimethyl-3-hexene (CAS 19550-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (Z)-2,3-Dimethylhex-3-ene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-2,3-Dimethylhex-3-ene [webbook.nist.gov]
- 7. (E)-2,3-Dimethyl-3-hexene [webbook.nist.gov]
- 8. (Z)-2,3-Dimethylhex-3-ene [webbook.nist.gov]
- 9. 2,3-Dimethyl-3-hexene | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-2,3-Dimethyl-3-hexene [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webassign.net [webassign.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
